molecular formula C13H15N3O3 B2699984 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide CAS No. 1207030-35-0

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2699984
CAS No.: 1207030-35-0
M. Wt: 261.281
InChI Key: WHVPAGORQLWWQY-UHFFFAOYSA-N
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Description

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide” is a derivative of the 1,2,4-oxadiazole class of compounds . 1,2,4-oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Metabolic Studies and Drug Discovery

Metabolic and disposition studies of potent HIV integrase inhibitors have utilized 19F-nuclear magnetic resonance (NMR) spectroscopy, highlighting the importance of 1,2,4-oxadiazole derivatives in the drug discovery process. These studies focus on understanding the metabolic fate and excretion patterns of compounds, which is crucial for the selection of candidates for further development. The major metabolite identified in these studies was the 5-O-glucuronide, which underscores the role of metabolism in the elimination of these compounds (Monteagudo et al., 2007).

Anticancer Activity

Research into the design and synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide derivatives has revealed their potential for anticancer applications. A study on substituted benzamides evaluated their anticancer activity against multiple cancer cell lines, with some compounds showing higher activity than reference drugs. This suggests the promising application of these derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Antibacterial Properties

The synthesis and characterization of Schiff base compounds containing the 1,2,4-oxadiazole moiety have demonstrated antibacterial activities against both gram-positive and gram-negative bacteria. These findings contribute to the development of new antibacterial agents, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in combating bacterial infections (Kakanejadifard et al., 2013).

Material Science Applications

In material science, aromatic polyamides with pendent acetoxybenzamide groups have been synthesized, incorporating 1,3,4-oxadiazole units. These materials exhibit good thermal stability and solubility, enabling their use in thin films and potentially in electronic applications due to their blue fluorescence properties (Sava et al., 2003).

Insecticidal Activity

The design and synthesis of anthranilic diamide analogues containing 1,2,4-oxadiazole rings have shown significant insecticidal activity against Plutella xylostella, with some compounds displaying high mortality at low concentrations. This research opens new avenues for the development of potent insecticides based on 1,2,4-oxadiazole derivatives, offering potential solutions for pest management in agriculture (Liu et al., 2017).

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9(18-11-6-4-3-5-7-11)13(17)14-8-12-15-10(2)16-19-12/h3-7,9H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVPAGORQLWWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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